molecular formula C12H14ClN3 B14874764 2-(3-(Aminomethyl)azetidin-1-yl)-2-(3-chlorophenyl)acetonitrile

2-(3-(Aminomethyl)azetidin-1-yl)-2-(3-chlorophenyl)acetonitrile

Cat. No.: B14874764
M. Wt: 235.71 g/mol
InChI Key: NKZIIACHVJIDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Aminomethyl)azetidin-1-yl)-2-(3-chlorophenyl)acetonitrile is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(3-chlorophenyl)acetonitrile typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the 3-Chlorophenyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Formation of the Acetonitrile Group: This can be introduced through cyanation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include primary amines.

    Substitution: Products will depend on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical studies.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(3-chlorophenyl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.

    Phenylacetonitrile Derivatives: Compounds with similar phenylacetonitrile structures but different substituents.

Uniqueness

2-(3-(Aminomethyl)azetidin-1-yl)-2-(3-chlorophenyl)acetonitrile is unique due to the combination of its azetidine ring, aminomethyl group, and chlorophenyl group, which may confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

2-[3-(aminomethyl)azetidin-1-yl]-2-(3-chlorophenyl)acetonitrile

InChI

InChI=1S/C12H14ClN3/c13-11-3-1-2-10(4-11)12(6-15)16-7-9(5-14)8-16/h1-4,9,12H,5,7-8,14H2

InChI Key

NKZIIACHVJIDRY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC(=CC=C2)Cl)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.